VX-702

Catalog No.
S548806
CAS No.
745833-23-2
M.F
C19H12F4N4O2
M. Wt
404.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VX-702

CAS Number

745833-23-2

Product Name

VX-702

IUPAC Name

6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide

Molecular Formula

C19H12F4N4O2

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29)

InChI Key

FYSRKRZDBHOFAY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F

Solubility

Soluble in DMSO, not in water

Synonyms

KVK 702, KVK-702, KVK702, VX 702, VX 850, VX 954, VX-702, VX-850, VX-954, VX702 cpd, VX805 cpd, VX954 cpd

Canonical SMILES

C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F

Description

The exact mass of the compound VX-702 is 404.08964 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of phenylpyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Tumor Necrosis Factor (TNF) Pathway

    TNF is a cytokine, a signaling molecule involved in the immune system's inflammatory response. Research suggests VX-702 may influence TNF signaling, potentially impacting inflammatory processes [].

  • Cytokine Pathway

    Cytokines are a broad category of signaling molecules that regulate various cellular functions, including inflammation and immunity. Studies suggest VX-702 might interact with different cytokine pathways, although the specific mechanisms are still under investigation [].

  • Coagulation Pathway

    Coagulation refers to the process of blood clotting. Some scientific research indicates VX-702 may have an effect on the coagulation cascade, potentially influencing blood clotting mechanisms [].

VX-702 is a small molecule investigational drug primarily developed as an oral anti-cytokine therapy for the treatment of inflammatory diseases, particularly rheumatoid arthritis. It functions as a selective inhibitor of p38 mitogen-activated protein kinase, specifically targeting p38 alpha and p38 beta isoforms. The chemical formula for VX-702 is C19H12F4N4O2C_{19}H_{12}F_{4}N_{4}O_{2}, with a molecular weight of approximately 404.32 g/mol .

VX-702 acts as a p38 mitogen-activated protein kinase (MAPK) inhibitor [, ]. p38 MAPK is a cellular signaling pathway involved in inflammation. By inhibiting this pathway, VX-702 may help reduce inflammation in RA patients [].

To construct its complex molecular structure. Although specific synthetic routes are proprietary, general methods for synthesizing similar compounds typically include:

  • Formation of Aromatic Rings: Utilizing electrophilic aromatic substitution reactions to create the necessary phenolic structures.
  • Fluorination: Introducing fluorine atoms into the aromatic rings using fluorinating agents.
  • Amide Formation: Coupling amines with carboxylic acids or their derivatives to form amide linkages that are crucial for the drug's activity.

VX-702 has demonstrated significant biological activity in clinical studies. In Phase II trials involving patients with moderate-to-severe rheumatoid arthritis, VX-702 was found to be well-tolerated and showed statistically significant clinical effects on the symptoms of rheumatoid arthritis . The drug's efficacy was assessed using American College of Rheumatology criteria, which measure improvement in disease activity.

Efficacy Highlights:

  • ACR20 Response Rates: In clinical trials, response rates for patients treated with VX-702 were higher than those receiving placebo, although statistical significance was not always achieved .
  • Biomarker Reduction: There were observable reductions in inflammatory biomarkers such as C-reactive protein during treatment .

VX-702 is primarily being investigated for its potential application in treating inflammatory diseases such as rheumatoid arthritis and acute coronary syndrome. Its ability to inhibit key inflammatory pathways positions it as a candidate for various therapeutic uses in chronic inflammatory conditions.

Potential

Studies have shown that VX-702 interacts specifically with p38 MAP kinase pathways. It has been noted to inhibit the activation of platelets by thrombin and other agents without blocking platelet aggregation entirely . This specificity suggests that VX-702 may have a tailored role in modulating inflammation without disrupting normal hemostatic functions.

Similar Compounds: Comparison

Several compounds share structural or functional similarities with VX-702, particularly within the class of p38 MAP kinase inhibitors. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaMechanism of ActionUnique Features
VX-680C₁₉H₁₃ClF₄N₄O₂Inhibits p38 MAPKMore potent against p38α
SB 203580C₁₈H₁₈F₄N₂O₃SSelective p38 MAPK inhibitorKnown for neuroprotective effects
BIRB 796C₁₉H₁₈F₄N₂O₂Inhibits p38 MAPKExhibits anti-inflammatory properties

Uniqueness of VX-702

VX-702 is distinguished by its oral bioavailability and its specific targeting of both p38 alpha and beta isoforms, which may provide a broader therapeutic effect compared to other inhibitors that may only target one isoform or have limited bioavailability.

By understanding these aspects of VX-702, researchers can better appreciate its potential impact on treating chronic inflammatory diseases and explore further applications in clinical settings.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

404.08963829 g/mol

Monoisotopic Mass

404.08963829 g/mol

Heavy Atom Count

29

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

527E7SK68P

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Investigated for use/treatment in coronary artery disease, inflammatory disorders (unspecified), and rheumatoid arthritis.

Pharmacology

VX-703 is an anti-cytokine therapy in which p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production.

Mechanism of Action

This p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production.

Pictograms

Irritant

Irritant

Other CAS

745833-23-2

Wikipedia

VX-702

Dates

Modify: 2023-08-15
1: Wagner SJ, Skripchenko A, Seetharaman S, Kurtz J. Amelioration of lesions associated with 24-hour suboptimal platelet storage at 16 °C by a p38MAPK inhibitor, VX-702. Vox Sang. 2015 Apr;108(3):226-32. doi: 10.1111/vox.12221. Epub 2014 Dec 4. PubMed PMID: 25471280.
2: Skripchenko A, Awatefe H, Thompson-Montgomery D, Myrup A, Turgeon A, Wagner SJ. An inhibition of p38 mitogen activated protein kinase delays the platelet storage lesion. PLoS One. 2013 Aug 13;8(8):e70732. doi: 10.1371/journal.pone.0070732. eCollection 2013. PubMed PMID: 23967093; PubMed Central PMCID: PMC3742641.
3: Tamhane M, Chakilam AR, Jayaraj A, Thakkar V, Taft DR. Comparative renal excretion of VX-702, a novel p38 MAPK inhibitor, and methotrexate in the perfused rat kidney model. Drug Dev Ind Pharm. 2010 Mar;36(3):315-22. doi: 10.3109/03639040903154200. PubMed PMID: 20170280.
4: Cohen S, Fleischmann R. Kinase inhibitors: a new approach to rheumatoid arthritis treatment. Curr Opin Rheumatol. 2010 May;22(3):330-5. doi: 10.1097/BOR.0b013e3283378e6f. Review. PubMed PMID: 20164774.
5: Goldstein DM, Kuglstatter A, Lou Y, Soth MJ. Selective p38alpha inhibitors clinically evaluated for the treatment of chronic inflammatory disorders. J Med Chem. 2010 Mar 25;53(6):2345-53. doi: 10.1021/jm9012906. PubMed PMID: 19950901.
6: Sweeney SE. The as-yet unfulfilled promise of p38 MAPK inhibitors. Nat Rev Rheumatol. 2009 Sep;5(9):475-7. doi: 10.1038/nrrheum.2009.171. PubMed PMID: 19710669.
7: Damjanov N, Kauffman RS, Spencer-Green GT. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. Arthritis Rheum. 2009 May;60(5):1232-41. doi: 10.1002/art.24485. Erratum in: Arthritis Rheum. 2009 Oct;60(10):3071. PubMed PMID: 19404957.
8: Genovese MC. Inhibition of p38: has the fat lady sung? Arthritis Rheum. 2009 Feb;60(2):317-20. doi: 10.1002/art.24264. PubMed PMID: 19180514.
9: Ding C. Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome. Curr Opin Investig Drugs. 2006 Nov;7(11):1020-5. PubMed PMID: 17117592.
10: Lee MR, Dominguez C. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. Curr Med Chem. 2005;12(25):2979-94. Review. PubMed PMID: 16378500.
11: Dominguez C, Powers DA, Tamayo N. p38 MAP kinase inhibitors: many are made, but few are chosen. Curr Opin Drug Discov Devel. 2005 Jul;8(4):421-30. Review. PubMed PMID: 16022178.
12: Kuliopulos A, Mohanlal R, Covic L. Effect of selective inhibition of the p38 MAP kinase pathway on platelet aggregation. Thromb Haemost. 2004 Dec;92(6):1387-93. PubMed PMID: 15583748.

Explore Compound Types